molecular formula C7H4Br2N2 B2682952 4,7-dibromo-1H-benzo[d]imidazole CAS No. 148185-66-4

4,7-dibromo-1H-benzo[d]imidazole

Cat. No.: B2682952
CAS No.: 148185-66-4
M. Wt: 275.931
InChI Key: ZGLGYSCEKIFGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-1H-benzo[d]imidazole (CAS: 148185-66-4) is a brominated derivative of the benzimidazole core, featuring bromine atoms at the 4 and 7 positions. This compound is widely utilized as a building block in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to participate in cross-coupling reactions . Its purity (≥95%) and stability under ambient conditions make it a preferred reagent in academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-1H-benzo[d]imidazole typically involves the bromination of benzimidazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 4,7-dibromo-1H-benzo[d]imidazole. Research indicates that this compound exhibits notable activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy

  • A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MIC) below 1 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • The compound's structure allows for effective binding to bacterial targets, enhancing its efficacy as an antimicrobial agent .
Compound Pathogen MIC (µg/mL)
This compoundStaphylococcus aureus< 1
This compoundCandida albicans< 2

Antiviral Properties

Beyond its antibacterial applications, this compound has shown potential against viral infections. Research has indicated its effectiveness in inhibiting enteroviruses and herpes simplex virus (HSV).

Case Study: Antiviral Activity

  • Compounds derived from benzimidazoles exhibited IC50 values significantly lower than standard antiviral drugs, demonstrating their potential as therapeutic agents against viral infections .

Optical Waveguides

The optical properties of this compound derivatives have been explored for their potential use in optical waveguides. These materials are crucial in telecommunications and photonics.

Case Study: Optical Properties

  • A series of donor–acceptor–donor structures incorporating this compound were synthesized and characterized for their luminescence and light propagation capabilities. Some derivatives displayed low optical loss coefficients (around 102 dB m10^{-2}\text{ dB m}), indicating their suitability for optical applications .
Derivative Structure Luminescence Range (nm) Optical Loss Coefficient (dB/μm)
This compound Derivative550–60010210^{-2}

Synthesis and Reaction Conditions

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency.

Synthesis Example:

  • A common method involves the reaction of benzimidazole with bromine in the presence of a suitable solvent under controlled conditions. The reaction typically yields around 79% efficiency when potassium carbonate is used as a base .
Reaction Conditions Yield (%)
Reflux with K2CO3 in ethanol79

Mechanism of Action

The mechanism of action of 4,7-dibromo-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzimidazoles

Compound Name CAS Number Substituents Key Properties/Applications Reference
4,7-Dibromo-1H-benzo[d]imidazole 148185-66-4 Br (4,7) MOF/COF synthesis, cross-coupling reactions
4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole 1822861-98-2 Br (4), F (5), CF3 (2) Enhanced electron-withdrawing effects, potential pharmaceutical applications
5,6-Dichloro-1H-benzimidazole-2-carboxylic acid 287730-14-7 Cl (5,6), COOH (2) Biological activity (enzyme inhibition), solubility in polar solvents

Key Differences :

  • Substituent Effects : The dibromo substitution at 4,7 positions in the target compound facilitates regioselective cross-coupling (e.g., Suzuki or Ullmann reactions), whereas chloro/fluoro substituents in analogs alter electronic properties for biological targeting .
  • Reactivity : Bromine’s larger atomic radius compared to chlorine or fluorine enhances steric accessibility for metal-catalyzed reactions.

Benzimidazole-4,7-dione Derivatives

Compound Name (Example) Substituents Key Properties/Applications Reference
6-Chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione Cl (6), CF3 (2), dione (4,7) P2X3 receptor modulation, bioactive studies

Comparison :

  • Structural Divergence : The 4,7-dione group replaces bromines, introducing ketone functionalities that enhance hydrogen-bonding capacity and redox activity.
  • Applications : Dione derivatives are tailored for biological activity (e.g., receptor antagonism), contrasting with the dibromo compound’s role in materials synthesis .

Indazole Derivatives

Compound Name CAS Number Core Structure Substituents Key Properties/Applications Reference
5,7-Dibromo-1H-indazole 50477-28-6 Indazole Br (5,7) Potential catalyst in organic synthesis

Key Differences :

  • Nitrogen Arrangement : Indazoles feature a 1,2-diazole ring, whereas benzimidazoles have fused benzene and imidazole rings. This alters electronic distribution and reactivity.
  • Bromine Position : The 5,7-dibromo substitution in indazole may limit steric accessibility compared to the 4,7 positions in benzimidazole derivatives.

Functionalized Benzimidazoles in MOFs/COFs

Compound Name Functional Groups Application in MOFs/COFs Reference
This compound Br (4,7) Linker for coordination sites, porosity control
2,5-Dibutoxy-benzene-1,4-dicarbaldehyde CHO (1,4) Aldehyde-based COF formation

Comparison :

  • Reactivity : Bromine substituents enable cross-coupling for framework expansion, while aldehyde groups facilitate condensation reactions.
  • Stability : Brominated linkers enhance thermal stability in MOFs compared to oxygen-rich analogs.

Biological Activity

4,7-Dibromo-1H-benzo[d]imidazole is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4Br2_2N2_2. The presence of bromine atoms at the 4 and 7 positions of the benzimidazole ring significantly influences its reactivity and biological properties. These halogen substituents enhance its interaction with biological targets, making it a compound of interest in drug development.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • DNA Interaction : It can bind to DNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
  • Targeting Hypoxic Conditions : Studies indicate that it may act as a bioreductive agent selective for hypoxic tumor environments, enhancing its cytotoxic effects on cancer cells under low oxygen conditions .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxic Effects : In vitro studies have shown its effectiveness against various cancer cell lines, including human lung adenocarcinoma (A549) and malignant melanoma (WM115). The compound induces apoptosis through caspase-dependent pathways and causes DNA damage in these cells .
Cell LineIC50 (µM)Mechanism of Action
A549~10Induces apoptosis via caspases
WM115~12DNA damage and hypoxia targeting

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against various bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate strong potential as an antibacterial agent .
BacteriaMIC (µg/mL)Activity
Staphylococcus aureus8Effective against MRSA
Escherichia coli16Moderate inhibition

Study on Anticancer Activity

A study evaluated the cytotoxicity of this compound on A549 cells using the WST-1 assay. Results indicated a significant reduction in cell viability after treatment with the compound. The apoptotic mechanism was confirmed through flow cytometry analysis, which showed an increase in early apoptotic cells post-treatment.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against S. aureus. The results revealed that the compound effectively inhibited bacterial growth, with a notable reduction in biofilm formation, suggesting its potential application in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,7-dibromo-1H-benzo[d]imidazole and its derivatives?

The compound is typically synthesized via condensation of 3,6-dibromobenzene-1,2-diamine with aldehydes under acidic catalysis. For example, refluxing 3,6-dibromobenzene-1,2-diamine (1.88 mmol) with a carbaldehyde derivative (1.88 mmol) in ethanol using para-toluenesulfonic acid (PTSA) as a catalyst yields derivatives like 4,7-dibromo-2-phenyl-1H-benzo[d]imidazole with a 63% yield after column chromatography (ethyl acetate:hexane = 1:1) . Alternative routes involve Suzuki cross-coupling reactions with boronate esters, requiring Pd(dppf)Cl₂ catalysts and CsF as a base in dioxane/water at 105°C for 16 hours .

Q. How can NMR and IR spectroscopy reliably characterize this compound derivatives?

Key NMR signals include aromatic protons in the range δ 7.21–8.58 ppm (¹H) and carbons near δ 116–167 ppm (¹³C), with bromine substituents causing deshielding effects. For example, ¹H NMR of methyl 4-(4,7-dibromo-1H-benzo[d]imidazol-2-yl)-3-hydroxybenzoate shows peaks at δ 8.58 (aromatic protons) and δ 7.60 (imidazole protons) . IR spectra exhibit C=N stretching at ~1611 cm⁻¹ and C-Br vibrations at ~590 cm⁻¹ .

Q. What purification methods are effective for isolating this compound derivatives?

Column chromatography using silica gel with ethyl acetate/hexane mixtures (e.g., 1:1) is standard . For polar derivatives, reverse-phase HPLC or recrystallization from methanol/chloroform mixtures may improve purity .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound in optoelectronic applications?

Hybrid functionals like B3LYP/6-311++G(d,p) accurately model the compound’s HOMO-LUMO gaps and charge-transfer behavior. For instance, DFT studies on benzimidazole-triazine derivatives reveal triplet energy levels up to 3.12 eV, critical for designing OLED hosts . Exact exchange terms in functionals (e.g., Becke’s 1993 model) reduce errors in atomization energies to <2.4 kcal/mol, enhancing reliability .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity (e.g., antimicrobial potency) may arise from solvation effects or conformational flexibility. Combining QSAR models with experimental validation (e.g., IC₅₀ assays against S. aureus) improves predictive accuracy. For example, RFR models trained on Fe(VI) oxidation data achieved high correlation (R² > 0.85) by incorporating DFT-derived descriptors .

Q. How do substituents on the benzimidazole core influence cytotoxicity in EGFR inhibition studies?

Electron-withdrawing groups (e.g., Br, Cl) at positions 4 and 7 enhance binding to EGFR’s kinase domain. Derivatives like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole show IC₅₀ values <10 µM due to hydrophobic interactions with Leu694 and Val702 residues, as confirmed by molecular docking .

Q. What mechanistic insights explain the catalytic role of SiO₂ in benzimidazole synthesis?

Nano-SiO₂ provides Brønsted acid sites that facilitate imine formation during condensation. Single-crystal X-ray analysis of intermediates reveals planar benzimidazole units (deviation <0.0258 Å), with SiO₂ surface hydroxyl groups stabilizing transition states .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for constructing benzimidazole-based MOFs/COFs?

Key parameters include Pd catalyst loading (0.5–1 mol%), CsF as a base (30 mmol), and degassed dioxane/water solvents. For zirconium-pentacarboxylate frameworks, post-synthetic modification with this compound yields BET surface areas >1500 m²/g, suitable for gas storage .

Q. Methodological Guidelines

  • Experimental Design for Biological Screening :
    Use standardized MIC assays (e.g., broth microdilution) against Gram-positive (S. aureus) and Gram-negative (S. typhi) strains. Derivatives with 4-chlorophenyl substituents exhibit MIC values ≤25 µg/mL .

  • Handling Spectral Data Contradictions :
    Reconcile NMR/IR discrepancies by verifying sample purity via HPLC and repeating measurements under controlled humidity (e.g., DMSO-d₆ as a hygroscopic solvent) .

  • Computational Protocol :
    Perform geometry optimization at B3LYP/6-311++G(d,p), followed by vibrational frequency analysis to confirm minima. Use PCM solvation models to simulate aqueous environments .

Properties

IUPAC Name

4,7-dibromo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGYSCEKIFGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.